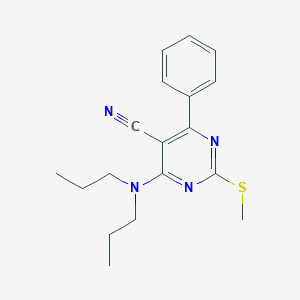![molecular formula C28H35N3O3 B253978 4-[(4-benzyl-1-piperazinyl)methyl]-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B253978.png)
4-[(4-benzyl-1-piperazinyl)methyl]-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-benzyl-1-piperazinyl)methyl]-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is a chemical compound that belongs to the class of benzofurans. It has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-[(4-benzyl-1-piperazinyl)methyl]-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors that are involved in the development of various diseases. For example, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the development of Alzheimer's disease.
Biochemical and physiological effects:
4-[(4-benzyl-1-piperazinyl)methyl]-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, promote apoptosis, and prevent the formation of amyloid-beta plaques. It has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(4-benzyl-1-piperazinyl)methyl]-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide in lab experiments is its potential therapeutic applications. The compound has been shown to have significant activity against several diseases, making it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-[(4-benzyl-1-piperazinyl)methyl]-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide. One potential direction is to investigate its activity against other diseases, such as diabetes and cardiovascular disease. Another potential direction is to develop more efficient synthesis methods to improve the overall yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 4-[(4-benzyl-1-piperazinyl)methyl]-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is a complex process that involves several steps. The first step involves the synthesis of 4-benzylpiperazine, which is then reacted with N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid to form the target compound. The overall yield of the synthesis process is around 30%.
Wissenschaftliche Forschungsanwendungen
4-[(4-benzyl-1-piperazinyl)methyl]-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have significant activity against several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and promote apoptosis, making it a potential candidate for cancer treatment. It has also been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Eigenschaften
Produktname |
4-[(4-benzyl-1-piperazinyl)methyl]-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide |
|---|---|
Molekularformel |
C28H35N3O3 |
Molekulargewicht |
461.6 g/mol |
IUPAC-Name |
4-[(4-benzylpiperazin-1-yl)methyl]-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C28H35N3O3/c1-20-26(28(33)29-22-10-6-3-7-11-22)27-23(24(32)12-13-25(27)34-20)19-31-16-14-30(15-17-31)18-21-8-4-2-5-9-21/h2,4-5,8-9,12-13,22,32H,3,6-7,10-11,14-19H2,1H3,(H,29,33) |
InChI-Schlüssel |
GZVPUFUQXZHGTP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN3CCN(CC3)CC4=CC=CC=C4)O)C(=O)NC5CCCCC5 |
Kanonische SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN3CCN(CC3)CC4=CC=CC=C4)O)C(=O)NC5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)propyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253896.png)

![2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253900.png)
![4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253901.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one](/img/structure/B253902.png)




![4-[(3-Hydroxypropyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253910.png)
![4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253911.png)
![2-[4-(7-cyano-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B253912.png)
